4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
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Overview
Description
4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane: is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the methoxy and benzenesulfonyl groups. One common synthetic route includes the use of 2-azabicyclo[2.1.1]hexane as the starting material, which undergoes functionalization through various organic reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound might find applications in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism by which 4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane exerts its effects involves its interaction with specific molecular targets. The exact pathways and targets would depend on the context in which the compound is used, but they may include binding to enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane: can be compared to other similar compounds, such as 4-methoxy-2-methylbenzenesulfonyl chloride and 4-methoxy-3-methylbenzaldehyde . While these compounds share some structural similarities, the presence of the bicyclic core and specific functional groups in This compound sets it apart, providing unique chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-(trideuteriomethoxy)-2-azabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(15,16)14-9-13(17-2)7-11(14)8-13/h3-6,11H,7-9H2,1-2H3/i2D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZVYVEFIGIPZ-BMSJAHLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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